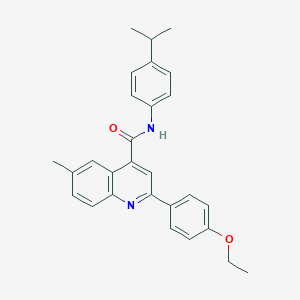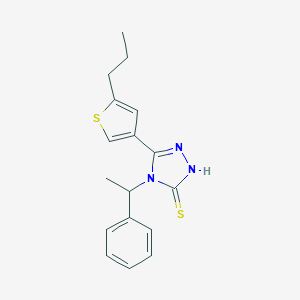
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of benzenes.
Applications De Recherche Scientifique
Structural and Conformational Analysis
The compound has been a subject of interest for its structural and conformational properties. In a study by Karayel and Oezbey, advanced techniques like X-ray diffraction and molecular modeling were used to investigate the structural and conformational features of a closely related compound. The analysis provided insights into its biological activity potential and highlighted the stability of its thione form over the thiol form, suggesting specific structural preferences that could be relevant in biological interactions (Karayel & Oezbey, 2008).
Intermolecular Interactions
Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions. They observed various interaction types like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, essential for understanding the compound's behavior in complex biological systems (Shukla et al., 2014).
Supramolecular Synthons
A study by Saeed et al. focused on a series of 1,2,4-triazole-3-thione compounds, identifying key supramolecular synthons and their roles in the solid-state structures. Their findings highlight the importance of specific supramolecular arrangements for the compound's stability and interactions (Saeed et al., 2019).
Synthesis and Characterization of Derivatives
Zamani et al. synthesized new N-glycosides of 4-(2-phenylethyl)-5-pyridyl-1,2,4-triazole-3-thiones, expanding the chemical repertoire and potential applications of these compounds. This synthesis and the structural determination provide a foundation for further biological and pharmacological studies (Zamani, Faghihi, & Iqbal, 2002).
Propriétés
Nom du produit |
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C17H19N3S2 |
Poids moléculaire |
329.5g/mol |
Nom IUPAC |
4-(1-phenylethyl)-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H19N3S2/c1-3-7-15-10-14(11-22-15)16-18-19-17(21)20(16)12(2)13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,19,21) |
Clé InChI |
CAWOEGSOGDTGOS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 |
SMILES canonique |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-adamantyl)-4-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B456326.png)
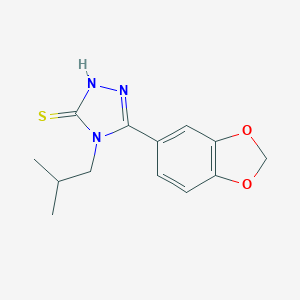
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456329.png)
![5-[2-(4-sec-butylphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B456331.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456332.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456334.png)
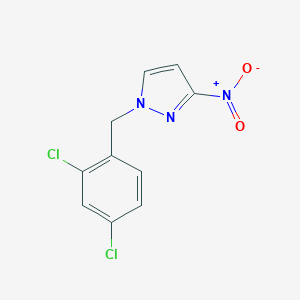
![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456337.png)
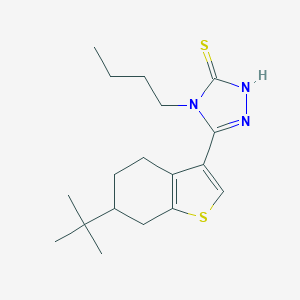
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
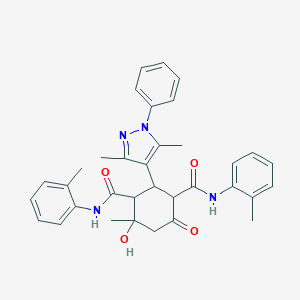
![Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456346.png)
